Structural Differentiation: N1-Unsubstituted vs. N1-Phenyl Pyrazoline Core
CAS 138840-92-3 possesses a free NH group at the N1 position of the 4,5-dihydro-1H-pyrazole ring, contrasting with the N1-phenyl-substituted analog (compound 1 in CN103724267B: 2-(3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol) [1]. The N1-unsubstituted form provides one additional hydrogen-bond donor (HBD = 2 vs. HBD = 1 for the N-phenyl analog) and reduces molecular weight by 77.09 g/mol (256.27 vs. 333.40 g/mol). Predicted logP decreases by approximately 1.5–2.0 log units, enhancing aqueous solubility and potentially altering oral bioavailability and blood–brain barrier penetration profiles [1]. The chloro-substituted analog (compound 2: 4-Cl in place of 4-F) further differentiates via altered electronegativity and metabolic stability [1].
| Evidence Dimension | Molecular weight, HBD count, and lipophilicity (predicted logP) |
|---|---|
| Target Compound Data | MW = 256.27 g/mol; HBD = 2 (phenolic OH + pyrazoline NH); predicted logP ≈ 2.7–3.2 |
| Comparator Or Baseline | N1-Phenyl analog (CN103724267B compound 1): MW = 333.40 g/mol; HBD = 1; predicted logP ≈ 4.8–5.2. 4-Chloro analog (CN103724267B compound 2): MW = 272.73 g/mol; HBD = 2. |
| Quantified Difference | ΔMW = –77.09 g/mol; ΔHBD = +1; ΔlogP ≈ –1.5 to –2.0 vs. N-phenyl analog |
| Conditions | Calculated/ predicted properties based on InChI and SMILES; patent-defined synthetic routes (Claisen–Schmidt condensation followed by cyclization with hydrazine hydrate vs. phenylhydrazine) |
Why This Matters
The N1-unsubstituted scaffold is a key intermediate for further derivatization (e.g., carbothioamide, sulfonamide, or acetyl conjugation) and presents distinct physicochemical properties that directly impact formulation behavior, assay compatibility, and ADME predictions.
- [1] Nanjing University. A class of pyrazoline derivatives prepared from salicylaldehyde and preparation method thereof. Chinese Patent CN103724267B, filed 2013, published 2016-01-20. Embodiment 1 (compound 1, 4-F, N-Ph) and Embodiment 2 (compound 2, 4-Cl, N-Ph). View Source
